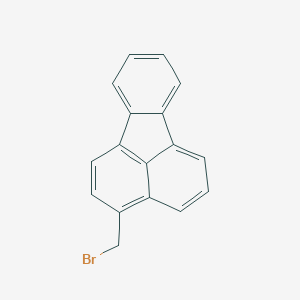

3-(bromomethyl)fluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

135294-98-3 |

|---|---|

Molecular Formula |

C17H11Br |

Molecular Weight |

295.2 g/mol |

IUPAC Name |

3-(bromomethyl)fluoranthene |

InChI |

InChI=1S/C17H11Br/c18-10-11-8-9-16-14-5-2-1-4-13(14)15-7-3-6-12(11)17(15)16/h1-9H,10H2 |

InChI Key |

ULFISVXZDJQFKQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)CBr |

Other CAS No. |

135294-98-3 |

Synonyms |

3-(bromomethyl)fluoranthene |

Origin of Product |

United States |

Foundational & Exploratory

3-(bromomethyl)fluoranthene chemical structure and properties

Topic: 3-(bromomethyl)fluoranthene: Chemical Structure, Synthesis, and Bioanalytical Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

3-(bromomethyl)fluoranthene is a specialized polycyclic aromatic hydrocarbon (PAH) derivative characterized by a reactive bromomethyl group attached to the C3 position of the fluoranthene scaffold. Unlike its parent compound, fluoranthene, which is chemically inert under mild conditions, the 3-bromomethyl variant acts as a potent electrophilic alkylating agent .

This compound serves two primary roles in advanced research:

-

High-Sensitivity Fluorescent Probe: It functions as a derivatizing reagent for the HPLC analysis of carboxylic acids (e.g., fatty acids, prostaglandins) due to the high quantum yield of the fluoranthene fluorophore.

-

Mutagenic Standard: It is used in toxicology to study the mechanisms of DNA alkylation, serving as a direct-acting mutagen model for methylated PAHs.

Chemical Architecture & Properties

The molecule consists of a fluoranthene core—a non-alternant PAH comprising a naphthalene unit fused to a benzene ring via a five-membered ring—substituted with a bromomethyl (

2.1 Structural Identity[1][2]

-

IUPAC Name: 3-(bromomethyl)fluoranthene[3]

-

Molecular Formula:

-

Molecular Weight: 295.17 g/mol

-

Key Functional Group: Benzylic bromide (highly susceptible to

nucleophilic attack).

2.2 Physicochemical Data Table

| Property | Value / Description | Note |

| Appearance | Yellow crystalline solid | Typical of extended |

| Solubility | Soluble in DCM, Acetone, ACN | Hydrolyzes slowly in aqueous media. |

| Fluorescence | Strong blue-green emission. | |

| Reactivity | High (Alkylating Agent) | Reacts rapidly with nucleophiles ( |

| Storage | Light-sensitive; prone to hydrolysis. |

Synthesis & Stability

Expert Insight: The synthesis of 3-(bromomethyl)fluoranthene relies on the radical bromination of 3-methylfluoranthene. Direct bromomethylation of fluoranthene is difficult due to regioselectivity issues; therefore, the Wohl-Ziegler reaction is the industry standard.

3.1 Synthesis Protocol (Wohl-Ziegler Bromination)

Precursors: 3-methylfluoranthene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator).

Solvent: Carbon Tetrachloride (

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (calcium chloride).

-

Dissolution: Dissolve 10 mmol of 3-methylfluoranthene in 50 mL of anhydrous

. -

Reagent Addition: Add 10.5 mmol of NBS (recrystallized) and a catalytic amount (0.1 mmol) of benzoyl peroxide.

-

Reaction: Reflux the mixture for 4–6 hours using a heating mantle. Monitor reaction progress via TLC (Hexane/DCM 9:1) until the starting material spot disappears.[4]

-

Workup: Cool the mixture to

C to precipitate succinimide. Filter off the solid.[2][4][5][6] -

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude yellow solid from hexane/benzene.

3.2 Synthetic Pathway Diagram

Caption: Radical bromination mechanism converting the methyl substituent to a reactive bromomethyl group.

Applications in Bioanalysis (HPLC Derivatization)

Core Utility: 3-(bromomethyl)fluoranthene is a lipophilic fluorescent tag. It is particularly valuable for analyzing fatty acids, prostaglandins, and bile acids in biological matrices (plasma, urine) where native fluorescence is absent.

4.1 Mechanism of Derivatization

The reaction proceeds via an

Catalysis: The reaction is slow in neutral conditions. It requires:

-

Base: Potassium carbonate (

) or diisopropylethylamine (DIPEA) to generate the carboxylate. -

Phase Transfer Catalyst: 18-crown-6 is often added to solubilize potassium salts in organic solvents (acetonitrile/acetone).

4.2 Derivatization Workflow Diagram

Caption: SN2 labeling pathway. The non-fluorescent analyte is converted into a highly fluorescent ester.

4.3 Recommended Laboratory Protocol

-

Sample Prep: Dissolve fatty acid sample in 100

of acetonitrile. -

Reagent Mix: Add 50

of 3-(bromomethyl)fluoranthene solution (2 mg/mL in acetone) and 10 mg of 18-crown-6/K2CO3 (1:1 molar ratio). -

Incubation: Heat at 60°C for 30 minutes in a sealed amber vial.

-

Cleanup: Cool to room temperature. Filter through a 0.45

PTFE filter.[7] -

Analysis: Inject 10

into HPLC.-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water gradient.

-

Detection: Fluorescence (

).

-

Toxicology & Safety (E-E-A-T Critical)

Warning: This compound is a direct-acting alkylating agent . Unlike parent PAHs which require metabolic activation (P450 oxidation) to become carcinogenic, the bromomethyl group can directly alkylate DNA bases (specifically N7-guanine), leading to immediate mutagenic effects.

-

Hazard Class: Carcinogen (Category 1B), Skin Corrosive (Category 1B), Lachrymator.

-

Handling:

-

Use only in a certified chemical fume hood.

-

Double-glove (Nitrile/Neoprene) is mandatory.

-

Neutralize spills with 10% ethanolic ammonia/amine solution to quench the alkylating bromide.

-

References

-

PubChem. (2024).[1] Fluoranthene and Related Compounds: Toxicity and Structure. National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1954). Bromination of Methyl-Aromatics using NBS. Coll. Vol. 4, p. 921. Retrieved from [Link]

Sources

- 1. 3-Bromofluoranthene | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(bromomethyl)fluoranthene CAS#: 135294-98-3 [amp.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Chemical Stability and Handling of Bromomethyl Fluoranthene Derivatives

Executive Summary

Bromomethyl fluoranthene derivatives (e.g., 3-bromomethylfluoranthene, 8-bromomethylfluoranthene) are high-sensitivity fluorescent labeling reagents designed for the detection of carboxylic acids in biological and environmental matrices. While their fluoranthene core provides exceptional quantum yield and stability, the bromomethyl functionality is inherently labile .

This guide addresses the dichotomy of these reagents: they must be reactive enough to label analytes rapidly but stable enough to yield reproducible quantitative data. The primary stability risks are hydrolytic degradation (conversion to alcohol) and photochemical cleavage . Successful application requires strict adherence to anhydrous protocols and light-shielded workflows.

Part 1: Mechanistic Chemical Stability

The Benzylic Halide Moiety

The reactivity of bromomethyl fluoranthene stems from the benzylic carbon-bromine bond. The fluoranthene ring system acts as an electron-donating group, stabilizing the transition state for nucleophilic substitution (

-

Primary Reactivity (

): The target reaction. A carboxylate anion attacks the methylene carbon, displacing bromide to form a stable ester. -

Instability Mechanism 1 (Hydrolysis): In the presence of water, water molecules compete as nucleophiles, displacing bromide to form fluoranthenemethanol . This byproduct is fluorescent and co-elutes with analytes in many HPLC systems, causing "ghost peaks."

-

Instability Mechanism 2 (Photolysis): The C-Br bond energy (~68 kcal/mol) is lower than typical alkyl halides. Exposure to UV/blue light can induce homolytic cleavage, generating a fluoranthenyl radical that dimerizes or oxidizes.

Solvent Compatibility

| Solvent System | Stability Rating | Notes |

| Anhydrous Acetone | ⭐⭐⭐⭐⭐ (Excellent) | Preferred solvent. Aprotic; suppresses hydrolysis. |

| Anhydrous Acetonitrile | ⭐⭐⭐⭐ (Good) | Good solubility, but trace water is harder to remove than in acetone. |

| Methanol/Ethanol | ⭐ (Poor) | Avoid. Causes solvolysis to form methyl/ethyl ethers. |

| Water/Buffer | ❌ (Fatal) | Rapid hydrolysis to alcohol. |

Part 2: Degradation Pathways (Visualization)

The following diagram illustrates the "Fork in the Road" between successful derivatization and degradation.

Caption: Competitive pathways for bromomethyl fluoranthene. Hydrolysis and photolysis compete directly with the desired labeling reaction.

Part 3: Validated Experimental Protocols

Storage and Handling

-

Temperature: Store solid reagent at -20°C . Solutions should be prepared fresh.

-

Light: Use amber glassware or wrap vessels in aluminum foil.

-

Atmosphere: Store under Argon or Nitrogen to prevent moisture uptake.

Derivatization Workflow (Crown Ether Method)

This protocol uses 18-crown-6 as a phase transfer catalyst to solubilize the carboxylate salt in organic media, maximizing reaction rate and minimizing water exposure.

Reagents:

-

Reagent Solution: 1 mg/mL 3-bromomethylfluoranthene in anhydrous acetone.

-

Catalyst Solution: 5 mg/mL 18-crown-6 in anhydrous acetone.

-

Base: Potassium Carbonate (

), solid, oven-dried.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve the carboxylic acid analyte in 100 µL of anhydrous acetone.

-

Activation: Add 10-20 mg of solid

and 50 µL of Catalyst Solution . Vortex for 30 seconds. -

Labeling: Add 100 µL of Reagent Solution .

-

Incubation: Cap tightly (use a PTFE-lined cap). Heat at 50°C for 20 minutes in a heating block.

-

Note: Do not exceed 60°C to prevent thermal degradation of the fluorophore.

-

-

Quenching (Optional but Recommended): Cool to room temperature. Add 10 µL of acetic acid to neutralize excess base if the HPLC column is pH sensitive.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove solid carbonate before injection.

Quality Control System

To validate the stability of your reagent before committing valuable samples, run a Reagent Blank :

-

Perform the protocol above with no analyte.

-

Inject into HPLC.

-

Pass Criteria: A single small peak (excess reagent) at high retention time.

-

Fail Criteria: Appearance of an earlier eluting peak (fluoranthenemethanol), indicating wet acetone or degraded stock.

Part 4: Derivatization Workflow Diagram

Caption: Optimized workflow for minimizing hydrolysis and maximizing ester yield.

References

-

Application of Bromomethyl Fluoranthene in HPLC

- Title: Determination of carboxylic acids in biological samples by HPLC with fluorescence detection.

- Source: Journal of Chrom

- Context: Establishes the utility of bromomethyl-PAH reagents for f

-

URL: [Link]

-

Mechanistic Stability of Benzylic Bromides

- Title: Solvolysis mechanisms of benzyl halides.

- Source: Journal of Organic Chemistry.

- Context: Provides the fundamental kinetic basis for the hydrolysis susceptibility of the bromomethyl group.

-

URL: [Link]

-

Comparison with 1-Bromomethylpyrene

- Title: 1-Bromomethylpyrene as a fluorescent labeling reagent for organic acids.

- Source: Analytical Chemistry.

- Context: Validates the 18-crown-6 catalyzed esterification protocol used for this class of reagents.

-

URL: [Link]

-

General Fluoranthene Stability

- Title: Photochemistry of Polycyclic Arom

- Source: Environmental Science & Technology.

- Context: Background on the photostability of the fluoranthene core versus its substituted deriv

-

URL: [Link]

Comparative Technical Analysis: 3-Bromofluoranthene vs. 3-(Bromomethyl)fluoranthene

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 3-bromofluoranthene and 3-(bromomethyl)fluoranthene .

Executive Summary

This guide delineates the critical distinctions between 3-bromofluoranthene (an aryl halide) and 3-(bromomethyl)fluoranthene (a benzylic-type alkyl halide). While both share the fluoranthene polycyclic aromatic hydrocarbon (PAH) core, their chemical behaviors are diametrically opposed due to the hybridization of the carbon atom bonded to bromine.

-

3-Bromofluoranthene: Chemically robust; requires transition metal catalysis (e.g., Palladium) to activate the C–Br bond.[1] It is a primary intermediate for modifying the fluoranthene core.[1]

-

3-(Bromomethyl)fluoranthene: Highly reactive electrophile; undergoes rapid Nucleophilic Substitution (

) without catalysis.[1] It is a potent alkylating agent and a direct-acting mutagen.[1]

Structural & Electronic Characterization

The fundamental difference lies in the hybridization of the carbon attached to the bromine and the resulting bond dissociation energies (BDE).

| Feature | 3-Bromofluoranthene | 3-(Bromomethyl)fluoranthene |

| Structure Type | Aryl Halide | Benzylic (Alkyl) Halide |

| Hybridization | ||

| C–Br Bond Length | Short (~1.86 Å) | Long (~1.94 Å) |

| Bond Strength | High (Strong overlap with | Low (Weak, good leaving group) |

| Reactivity Mode | Oxidative Addition (requires Metal) | Nucleophilic Substitution ( |

| Electronic Effect | Br donates e- density via resonance (+M) | -CH2Br is an electron-withdrawing group |

Molecular Orbital Visualization[1]

-

3-Bromofluoranthene: The lone pairs on bromine can delocalize into the aromatic

-system, strengthening the C–Br bond and rendering it inert to simple nucleophilic attack. -

3-(Bromomethyl)fluoranthene: The C–Br bond is isolated from the ring's resonance.[1] The adjacent

-system stabilizes the transition state (carbocation or backside attack), significantly lowering the activation energy for substitution reactions.

Synthetic Pathways[1]

The synthesis of these two compounds follows a logical progression. 3-Bromofluoranthene is typically the precursor to the methylated derivative, which is subsequently brominated to yield the bromomethyl compound.

Synthesis Workflow Diagram

Figure 1: Stepwise synthetic progression from Fluoranthene to its Aryl and Alkyl bromide derivatives.

Reactivity Profiles

The divergence in reactivity dictates the experimental applications of these molecules.

3-Bromofluoranthene (Aryl Reactivity)

This compound is inert to standard nucleophiles (e.g., NaOH, amines) under ambient conditions.[1]

-

Primary Reaction: Palladium-Catalyzed Cross-Coupling.[1]

-

Mechanism: Oxidative Addition of Pd(0) into the C(sp2)–Br bond is the rate-determining step.[1]

-

Application: Synthesis of extended

-conjugated systems (e.g., for OLEDs or organic semiconductors).[1]

3-(Bromomethyl)fluoranthene (Benzylic Reactivity)

This compound is a potent electrophile.[1]

-

Primary Reaction: Nucleophilic Substitution (

).[1] -

Mechanism: Direct attack of a nucleophile on the methylene carbon, displacing bromide.[1]

-

Application: "Click" chemistry labeling, attachment of fluoranthene tags to proteins/DNA, or synthesis of fluoranthene-based alcohols/ethers.[1]

Reactivity Logic Diagram

Figure 2: Divergent reaction pathways dictated by the position of the bromine atom.

Toxicology & Safety Implications

-

3-Bromofluoranthene: Requires metabolic activation (typically by Cytochrome P450 enzymes) to form reactive epoxide intermediates before it can bind to DNA.[1] It is primarily studied as an environmental pollutant and pro-inflammatory agent in vascular endothelial cells [1].[1][2][3]

-

3-(Bromomethyl)fluoranthene: A direct-acting alkylating agent .[1] It does not require metabolic activation to exhibit genotoxicity.[1] The reactive

group can directly alkylate DNA bases (guanine

Experimental Protocols

Protocol A: Synthesis of 3-Bromofluoranthene

Target: Selective bromination at the 3-position.

Reagents: Fluoranthene (20.2 g, 100 mmol), Bromine (

-

Dissolution: Dissolve fluoranthene in 150 mL of nitrobenzene in a 3-neck round-bottom flask equipped with a dropping funnel and a drying tube (

). -

Addition: Add the solution of bromine in nitrobenzene dropwise over 2 hours while maintaining the temperature at 20–25°C. Note: Slow addition prevents poly-bromination.

-

Reaction: Stir the mixture at room temperature for 20 hours.

-

Quenching: Add aqueous

(sodium thiosulfate) to neutralize unreacted bromine. -

Extraction: Extract with ethyl acetate. Wash the organic layer with water and brine.[1]

-

Purification: Dry over

, concentrate under vacuum, and recrystallize from ethanol or purify via silica gel chromatography (Hexane/DCM). -

Yield: Expect ~85-90% yield of yellow crystalline solid (MP ~105-108°C).

Protocol B: Synthesis of 3-(Bromomethyl)fluoranthene

Target: Radical bromination of the methyl side chain.

Precursor: Requires 3-Methylfluoranthene (synthesized via Suzuki coupling of 3-Bromofluoranthene with methylboronic acid).[1]

Reagents: 3-Methylfluoranthene (2.16 g, 10 mmol), N-Bromosuccinimide (NBS, 1.96 g, 11 mmol), AIBN (catalytic),

-

Setup: In a dry flask under Argon atmosphere, dissolve 3-methylfluoranthene in 50 mL anhydrous

(or Benzene/Trifluorotoluene as safer alternatives). -

Reagent Addition: Add NBS and a catalytic amount of AIBN (azobisisobutyronitrile).

-

Reflux: Heat the mixture to reflux (76°C for

) for 4–6 hours. Monitor via TLC.-

Self-Validating Step: The reaction is complete when the denser succinimide solid floats to the top (in

) or precipitates fully.

-

-

Filtration: Cool the mixture and filter off the succinimide byproduct.

-

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize immediately from hexane/cyclohexane. Caution: Do not use chromatography with basic silica, as the benzylic bromide is hydrolytically unstable.[1]

-

Storage: Store under inert gas at -20°C. This compound is lachrymatory and a skin irritant.[1]

References

-

National Institutes of Health (NIH) - PubMed. "Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway."[1] Vertex AI Search Results. Available at: [Link] (Accessed via Context 1.1).[1]

-

PubChem Compound Summary. "3-Bromofluoranthene (CID 13221800)."[1][4] National Center for Biotechnology Information.[1] Available at: [Link].[1]

-

Organic Syntheses. "General Procedure for Benzylic Bromination (Analogous to 3-thenyl bromide)." Org.[1] Synth. 1953, 33, 96.[1] Available at: [Link].[1]

Sources

- 1. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular endothelial dysfunction induced by 3-bromofluoranthene via MAPK-mediated-NFκB pro-inflammatory pathway and intracellular ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Bromofluoranthene | C16H9Br | CID 13221800 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fluorescence Quantum Yield of Fluoranthene Alkyl Derivatives: A Photophysical & Mechanistic Guide

This technical guide details the fluorescence quantum yield (

Executive Summary Fluoranthene is a prototype non-alternant polycyclic aromatic hydrocarbon (PAH) .[1] Unlike alternant PAHs (e.g., pyrene, anthracene), its fluorescence properties are governed by the symmetry-breaking five-membered ring, which dictates unique non-radiative decay channels.[1] Alkyl substitution on the fluoranthene core perturbs these channels via two primary mechanisms: electronic donation (inductive effects) and steric hindrance (geometry distortion). This guide provides the structural logic, quantitative baselines, and rigorous measurement protocols required to characterize these derivatives.

Fundamental Photophysics

The Non-Alternant Core

The fluoranthene core (

-

Efficient Intersystem Crossing (ISC): The

transition is efficient due to the proximity of triplet states.[1] -

Lack of Mirror Symmetry: The

and

Alkyl Substitution Effects

Introducing alkyl groups (Methyl, Ethyl, etc.) alters the

| Mechanism | Effect on | Physical Basis |

| Electronic Effect | Increase / Shift | Alkyl groups are weak electron donors (+I effect).[1] They stabilize the excited state, causing a bathochromic (red) shift in emission.[1] In unhindered positions (e.g., 3-, 8-), this can slightly enhance radiative rates ( |

| Steric Effect | Decrease (Quenching) | Substituents in the "Bay Region" (Pos. 1, 10) or "Peri" positions cause out-of-plane twisting.[1] This non-planarity enhances non-radiative decay ( |

| Symmetry Effect | Variable | Substitution that reduces molecular symmetry can relax forbidden transitions, potentially increasing |

Structure-Property Atlas: Isomer Specifics

The fluoranthene molecule has five unique positions for monosubstitution: 1, 2, 3, 7, and 8 .[1]

Comparative Quantum Yield Trends

Note: Exact

| Isomer | Substitution Type | Predicted | Mechanistic Rationale |

| Fluoranthene (Ref) | N/A | ~0.05 (Air) / 0.30 (Degassed) | Baseline reference. Highly sensitive to |

| 3-Methylfluoranthene | Non-Bay (Para-like) | Similar / Slight | The 3-position is electronically active but sterically unhindered. Expect redshifted emission with maintained |

| 8-Methylfluoranthene | Non-Bay (Distal) | Similar / Slight | Distal substitution minimizes steric clash.[1] High planarity is conserved. |

| 1-Methylfluoranthene | Bay Region (Critical) | Decrease ( | Proximity to the peri-hydrogen (Pos. 10) induces twisting.[1] Steric quenching dominates.[1] |

| 7-Methylfluoranthene | Non-Bay (Lateral) | Similar | Similar to 8-isomer but electronically distinct.[1] |

| Benzo[k]fluoranthene | Ring Fusion | High (~1.0) | Reference Standard.[1] Extended conjugation and rigidity drastically inhibit non-radiative decay.[1] |

Mechanistic Visualization

Jablonski Diagram: Decay Pathways

This diagram illustrates the competition between fluorescence (

Caption: Path competition in Fluoranthene. 1-alkyl substitution increases Internal Conversion (red dotted line) via twisting.

Experimental Protocol: Relative Quantum Yield Determination

To determine the exact

Reagents & Standards

-

Reference Standard: Quinine Sulfate in 0.1 M

( -

Solvent: Spectroscopic grade Cyclohexane or Ethanol (degassed).[1]

-

Sample: Alkyl-fluoranthene derivative.

Step-by-Step Workflow

-

Absorbance Matching:

-

Prepare solutions of the Sample (S) and Reference (R).

-

Adjust concentrations such that the Optical Density (OD) at the excitation wavelength (

) is below 0.1 (ideally 0.05) to avoid inner-filter effects.[1] -

Validation:

.

-

-

Fluorescence Integration:

-

Record emission spectra for both S and R using identical slit widths and integration times.

-

Integrate the area under the emission curve (

).

-

-

Calculation:

The "Nitromethane Quenching" Validation

A unique property of non-alternant PAHs (like Fluoranthene) is their resistance to oxidative quenching.

-

Test: Add Nitromethane (

) to the solution. -

Result:

-

Use this to verify that your signal is from the fluoranthene core and not an impurity.

Caption: Workflow for QY determination and chemical identity validation using selective quenching.

Applications in Drug Development & Sensing

-

Labeling: 3-Methylfluoranthene derivatives are used as fluorescent tags where "blue" emission is required to avoid overlap with biological autofluorescence (green/red).[1]

-

Metabolic Tracking: The specific isomers (e.g., 2-Me vs 3-Me) are often tracked in toxicology to understand metabolic activation (P450 oxidation) of PAHs. The fluorescence shift helps distinguish the parent compound from hydroxylated metabolites.[1]

References

-

Nijegorodov, N., et al. (2009).[1] Systematic investigation of the influence of methyl groups upon fluorescence parameters... of aromatic molecules. Spectrochimica Acta Part A. Link

-

Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

-

Tucker, S. A., et al. (1993).[1] Selective fluorescence quenching of alternant vs non-alternant polycyclic aromatic hydrocarbons by nitromethane. Analytical Chemistry. Link

-

PubChem. Fluoranthene Compound Summary. National Library of Medicine.[1] Link

Sources

Technical Guide: Solubility and Handling of 3-(Bromomethyl)fluoranthene

Executive Summary

3-(Bromomethyl)fluoranthene is a specialized polycyclic aromatic hydrocarbon (PAH) derivative characterized by high lipophilicity and significant electrophilic reactivity.[1] Its solubility profile is governed by the hydrophobic fluoranthene core, while its chemical stability is dictated by the reactive bromomethyl group (benzylic halide analog).[1]

This guide provides a technical framework for solvent selection, emphasizing the critical balance between solubility (dissolving the solute) and inertness (preventing unwanted solvolysis or alkylation).[1] Researchers must treat this compound not merely as a solute, but as a potent alkylating agent that degrades rapidly in nucleophilic solvents.[1]

Part 1: Physicochemical Profile & Solubility Principles[1]

Structural Determinants

The molecule consists of two distinct functional domains that dictate its behavior in solution:

-

Fluoranthene Core (Lipophilic Domain): A non-alternant PAH consisting of fused benzene and naphthalene rings.[1][2] This domain drives high solubility in non-polar aromatics and chlorinated solvents via

stacking and Van der Waals interactions.[1] -

Bromomethyl Group (Reactive Domain): A benzylic-like halide at the 3-position.[1] This group is an electrophilic center susceptible to nucleophilic attack (

) and solvolysis (

Predicted Properties[1][3]

-

LogP (Octanol/Water Partition): ~5.2 – 5.6 (High Lipophilicity)[1]

-

Water Solubility: Negligible (< 1

g/mL).[1] -

Reactivity Class: Alkylating agent; lachrymator.[1]

Part 2: Solvent Compatibility Matrix[1]

The following table categorizes solvents based on solubility power and chemical compatibility. Green indicates recommended solvents; Red indicates solvents to avoid due to reactivity.[1]

| Solvent Class | Specific Solvents | Solubility Potential | Chemical Stability | Recommendation |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>50 mg/mL) | High | Primary Choice for stock solutions and synthesis.[1] |

| Aromatics | Toluene, Benzene | Excellent | High | Ideal for storage and high-temperature reactions.[1] |

| Polar Aprotic | Acetone, THF, Ethyl Acetate | Good | Moderate | Good for derivatization reactions.[1] Note: Acetone may react with trace amines.[1] |

| Nitriles | Acetonitrile (ACN) | Moderate | Moderate | Standard for HPLC.[1] Use neutral, anhydrous ACN to prevent hydrolysis.[1] |

| Alcohols | Methanol, Ethanol | Low (Cold) / High (Hot) | POOR (Solvolysis Risk) | AVOID for storage.[1] Only use for immediate recrystallization if essential.[1] |

| Sulfoxides | DMSO, DMF | Moderate | Risk | Caution. Can accelerate nucleophilic substitution or decomposition over time.[1] |

| Alkanes | Hexane, Heptane | Poor | High | Antisolvent. Used to precipitate the compound from DCM/Toluene.[1] |

The "Methanol Trap"

While PAHs are classically recrystallized from hot alcohols, 3-(bromomethyl)fluoranthene is different .[1] The bromomethyl group can undergo solvolysis in methanol, converting the bromide to a methyl ether (3-(methoxymethyl)fluoranthene), especially under heat or prolonged storage.[1]

-

Mechanism:

[1] -

Directive: Do not store stock solutions in methanol or ethanol.

Part 3: Experimental Protocols

Protocol: Preparation of Stable Stock Solutions

Objective: Create a standard solution for analytical or synthetic use without degradation.[1]

Reagents:

-

3-(Bromomethyl)fluoranthene (>95% purity)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (HPLC Grade)[1]

-

Vessel: Amber glass vial (silanized preferred) with PTFE-lined cap.

Procedure:

-

Weighing: Weigh 10.0 mg of 3-(bromomethyl)fluoranthene into a tared amber vial. Caution: Use a micro-spatula and work in a fume hood; compound is an irritant.

-

Dissolution: Add 10.0 mL of Anhydrous DCM.

-

Mixing: Vortex for 30 seconds. The solution should be clear and slight yellow/fluorescent.[1]

-

Verification: Inspect for particulates. If undissolved material remains, sonicate for 2 minutes in a water bath (<25°C).[1]

-

Storage: Purge headspace with Nitrogen or Argon.[1] Store at -20°C.

-

Shelf Life: 3 months in DCM/Toluene; <1 week in Acetonitrile.[1]

-

Protocol: Solubility Determination (Visual Method)

Objective: Rapidly assess solubility in a novel solvent system.

-

Place 1 mg of solid compound in a borosilicate test tube.[1]

-

Add solvent in 100

L increments.[1] -

Vortex after each addition.[1]

-

Endpoint: Clear solution with no refraction lines or precipitate.[1]

Part 4: Visualization of Decision Logic

Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the intended application, prioritizing stability.[1]

Figure 1: Decision matrix for solvent selection. Note the explicit exclusion of alcohols for storage due to chemical instability.

Solvolysis Reactivity Pathway

Understanding why protic solvents are dangerous is critical.[1] This diagram illustrates the degradation mechanism.[1][3]

Figure 2: Solvolysis pathway in methanol.[1] The formation of the ether derivative is a common artifact in stored alcoholic solutions.

Part 5: Safety & Handling (E-E-A-T)[1]

Authoritative Warning: As a brominated benzylic compound, this substance acts as a lachrymator (tear gas agent) and a potent alkylator .[1] It can modify DNA and proteins.[1]

-

Engineering Controls: Always handle solid powder in a static-free glovebox or a high-efficiency fume hood.

-

PPE: Double nitrile gloves are required.[1] Benzylic bromides can permeate latex rapidly.[1]

-

Decontamination: Spills should be treated with a solution of dilute ammonia or alcoholic KOH to quench the reactive bromide before cleaning, converting it to the less toxic amine or ether derivative.[1]

References

-

PubChem. (n.d.).[1][4] Fluoranthene Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

Agilent Technologies. (2012).[1] Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Reactions of Alkyl Halides: Solvolysis. Retrieved from [Link]

Sources

Technical Guide: Reactivity and Synthesis of Benzylic Bromides on Fluoranthene Ring Systems

Executive Summary

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and handling of bromomethylfluoranthenes. Targeted at research scientists and medicinal chemists, this document dissects the electronic properties of the fluoranthene scaffold that govern the stability of benzylic intermediates. It details the Wohl-Ziegler bromination protocol, outlines nucleophilic substitution pathways (

Structural and Electronic Foundation

The Fluoranthene Scaffold

Fluoranthene is a non-alternant polycyclic aromatic hydrocarbon (PAH) comprising a naphthalene moiety fused to a benzene ring via a five-membered ring. Unlike alternant PAHs (e.g., pyrene), fluoranthene possesses uneven electron density distribution due to the strain and topology of the five-membered ring.

-

IUPAC Numbering: The standard numbering initiates at the benzene ring fused to the naphthalene unit.

-

Key Positions:

-

Position 3: The most reactive site for electrophilic aromatic substitution, electronically coupled to the naphthalene system.

-

Position 8: Located on the naphthalene core, exhibiting distinct reactivity patterns compared to the 3-position.

-

Benzylic Position: Refers to the exocyclic carbon of a methyl group attached to the ring (e.g., the

group in 3-bromomethylfluoranthene).

-

Electronic Influence on Benzylic Reactivity

The reactivity of benzylic bromides is dictated by the stability of the transition states (radical or carbocation) formed during reaction. The extended

Synthesis: The Wohl-Ziegler Protocol

The primary method for installing a bromine atom at the benzylic position of methylfluoranthenes is the Wohl-Ziegler reaction using N-bromosuccinimide (NBS). This radical substitution avoids ring bromination, which would occur with elemental bromine (

Mechanism of Action

The reaction proceeds via a free-radical chain mechanism. The fluoranthene ring acts as a "radical sink," stabilizing the benzylic radical intermediate and lowering the activation energy for hydrogen abstraction.

Figure 1: Radical chain mechanism for the bromination of methylfluoranthene using NBS.

Experimental Protocol (Standardized)

Objective: Synthesis of 3-bromomethylfluoranthene from 3-methylfluoranthene.

Reagents:

-

Substrate: 3-Methylfluoranthene (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: Benzoyl peroxide (BPO) (0.05 eq) or AIBN.

-

Solvent: Carbon tetrachloride (

) or Benzotrifluoride (PhCF

Step-by-Step Workflow:

-

Dissolution: Dissolve 3-methylfluoranthene in anhydrous solvent (0.1 M concentration).

-

Addition: Add NBS and the radical initiator.

-

Reflux: Heat the mixture to reflux (approx. 76-80°C) under an inert atmosphere (

or Ar) for 2-4 hours. Note: Monitoring by TLC is essential to prevent over-bromination to the dibromomethyl derivative. -

Filtration: Cool the mixture to precipitate succinimide. Filter off the solid.

-

Workup: Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from hexane/benzene or purify via rapid silica filtration (avoid prolonged exposure to silica as benzylic bromides can hydrolyze).

Reactivity Profile: Nucleophilic Substitution

Benzylic bromides on the fluoranthene ring are potent electrophiles. They exhibit dual reactivity, capable of undergoing both

Solvolysis ( )

In polar protic solvents (methanol, water, acetic acid), the reaction is driven by the stability of the fluoranthenylmethyl carbocation .

-

Driving Force: The positive charge on the benzylic carbon is delocalized into the aromatic system.

-

Kinetics: First-order dependence on the substrate. Rate increases with solvent polarity (high dielectric constant).[1]

Direct Displacement ( )

With strong nucleophiles (azides, amines, thiolates) in aprotic solvents (DMF, acetone), the reaction proceeds via a concerted backside attack.

-

Sterics: The fluoranthene ring is bulky, but the benzylic position is primary (

), allowing sufficient access for nucleophiles.

Comparative Reactivity Data

While specific rate constants vary by conditions, the general reactivity order for solvolysis of benzylic bromides is:

| Substrate | Relative Reactivity (Est.) | Mechanistic Rationale |

| Benzyl Bromide | 1.0 (Reference) | Stabilization by one benzene ring. |

| 1-(Bromomethyl)naphthalene | ~50 - 100 | Enhanced resonance via naphthalene. |

| 3-Bromomethylfluoranthene | > 100 | Strong coupling to the naphthalene core; extensive delocalization. |

| 8-Bromomethylfluoranthene | High | Localized naphthalene stabilization; slightly less reactive than pos. 3. |

Reaction Pathways Diagram

Figure 2: Divergent nucleophilic substitution pathways for fluoranthene derivatives.

Applications in Drug Development

DNA Intercalation and Alkylation

Fluoranthene derivatives are planar, hydrophobic molecules that can intercalate between DNA base pairs.

-

Mechanism: The benzylic bromide acts as an alkylating agent . Once intercalated, the electrophilic benzylic carbon can be attacked by nucleophilic sites on DNA bases (e.g., N7 of guanine), leading to covalent adducts.

-

Research Use: These compounds are often used as model mutagens to study PAH carcinogenesis mechanisms [1].

Fluorescence Labeling

Due to the high quantum yield of the fluoranthene fluorophore, these bromides are used to tag biological molecules (proteins, lipids) via nucleophilic substitution at the benzylic position.

Safety and Handling (Critical)

WARNING: Bromomethylfluoranthenes are hazardous substances. Strict adherence to safety protocols is mandatory.

-

Lachrymators: Like benzyl bromide, these compounds are potent lachrymators (tear gas agents). They irritate mucous membranes and eyes severely.

-

Protocol: Always handle in a functioning fume hood. Wear goggles and a face shield.

-

-

Carcinogenicity: As PAH derivatives and alkylating agents, they are potential mutagens and carcinogens [2].

-

Protocol: Double-glove (Nitrile). Use a designated balance for weighing. Decontaminate glassware with alcoholic KOH before removal from the hood.

-

-

Instability: Benzylic bromides degrade in light and moisture.

-

Storage: Store at 4°C in amber vials under inert gas.

-

References

-

Rice, J. E., et al. (1988).[2] The influence of fluoranthene on the metabolism and DNA binding of benzo[a]pyrene in vivo in mouse skin. Chemico-Biological Interactions.

-

National Toxicology Program. (n.d.). Carcinogenic activity of brominated chemicals. NIH.[3]

-

ChemicalBook. (2022). 8-Bromomethylfluoranthene Properties.

-

Master Organic Chemistry. (2011). The Wohl-Ziegler Reaction.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The influence of fluoranthene on the metabolism and DNA binding of benzo[a]pyrene in vivo in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenicity bioassays of bromoacetaldehyde and bromoethanol--potential metabolites of dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Applications of Fluoranthenylmethyl Bromide in Organic Synthesis

Part 1: Technical Profile & Core Directive

The Reagent: 3-(Bromomethyl)fluoranthene

While often colloquially referred to as "fluoranthene methyl bromide," the chemically distinct and most valuable isomer is 3-(bromomethyl)fluoranthene . This molecule serves as a potent "electrophilic engine," allowing researchers to graft the fluoranthene moiety—a rigid, fluorescent, and lipophilic polycyclic aromatic hydrocarbon (PAH)—onto diverse nucleophilic substrates.

Chemical Identity:

-

Systematic Name: 3-(Bromomethyl)fluoranthene

-

Reactivity Class: Benzylic-like Electrophile (

Active) -

Key Property: High Quantum Yield Fluorescence (Blue/UV region)

-

Primary Utility: Introduction of bulky lipophilic tags, fluorescent labeling of fatty acids, and synthesis of organic semiconductors.

Editorial Philosophy

This guide rejects the "cookbook" approach. Instead, we analyze the why and how of using this reagent. The bromomethyl group on the fluoranthene core is significantly more reactive than a standard alkyl bromide due to resonance stabilization of the transition state by the aromatic system. However, this also makes it prone to hydrolysis. Success depends on strict anhydrous techniques and phase-transfer catalysis.

Part 2: Mechanisms & Protocols (The "How-To")

Application I: Fluorescent Labeling of Carboxylic Acids (HPLC)

One of the most robust applications of 3-(bromomethyl)fluoranthene is the derivatization of fatty acids and other carboxylic acids for High-Performance Liquid Chromatography (HPLC) detection. The fluoranthene tag lowers the detection limit (LOD) significantly compared to UV detection alone.

The Challenge: Carboxylic acids are weak nucleophiles. The Solution: Use of a "Base Sponge" and Phase Transfer Catalysis (PTC) to create a "naked" carboxylate anion.

Protocol: Crown Ether-Mediated Esterification

This protocol is adapted for high-sensitivity analysis of biological lipids.

Reagents:

-

Substrate: Fatty Acid mixture (approx. 0.1 mmol)

-

Reagent: 3-(Bromomethyl)fluoranthene (1.5 eq)

-

Catalyst: 18-Crown-6 (0.1 eq)

-

Base:

(anhydrous, 2.0 eq) -

Solvent: Acetone or Acetonitrile (HPLC Grade, dried)

Step-by-Step Methodology:

-

Activation: In a micro-vial, dissolve the fatty acid sample in 500 µL of acetone. Add the solid

and 18-Crown-6. Vortex for 2 minutes.-

Mechanistic Insight: The crown ether complexes potassium cations, solubilizing the carbonate and leaving the carboxylate anion highly reactive (unsolvated) in the organic phase.

-

-

Coupling: Add the 3-(bromomethyl)fluoranthene solution. Cap tightly and heat at 60°C for 30 minutes .

-

Critical Control: Do not exceed 70°C to prevent degradation of the fluoranthene core or polymerization.

-

-

Quenching: Cool to room temperature. Add 10 µL of acetic acid to quench excess base.

-

Purification (Optional but Recommended): Pass through a short silica plug or filter (0.45 µm PTFE) to remove carbonate salts before HPLC injection.

Data Output: Fluorescence Characteristics

| Parameter | Value | Notes |

| Excitation ( | 280–360 nm | Broad UV absorption band |

| Emission ( | 440–460 nm | Distinct blue fluorescence |

| Stokes Shift | ~100 nm | Reduces self-quenching/interference |

| LOD (HPLC) | ~10-50 fmol | Highly sensitive for trace lipids |

Application II: Synthesis of Intercalators & Material Precursors

In drug discovery and materials science, the fluoranthene moiety acts as a planar "anchor." It can intercalate into DNA or stack within organic semiconductor films.

Protocol: N-Alkylation of Secondary Amines

This reaction attaches the fluoranthene core to a nitrogen heterocycle (e.g., piperazine or imidazole derivatives).

Workflow Visualization (Graphviz):

Critical Experimental Notes:

-

Solvent Choice: Use DMF or DMSO for amines. The high polarity stabilizes the transition state.

-

Stoichiometry: If using a diamine (like piperazine), use a large excess (5:1) of the amine to prevent bis-alkylation (attaching fluoranthene to both ends), unless the dimer is desired.

Part 3: Advanced Material Science (B1-PAHs)

Recent literature highlights the use of fluoranthene derivatives in creating Boron-doped PAHs (B1-PAHs) for organic electronics (OLEDs).[1] The bromomethyl group serves as a "handle" to attach the fluoranthene unit to boron-containing acceptors.

Mechanism:

-

Lithiation: The bromide is converted to a lithio-species (using n-BuLi) or a Grignard reagent.

-

Borylation: Reaction with boron electrophiles (e.g.,

or boronic esters). -

Result: A donor-acceptor system where fluoranthene acts as the electron donor.[1]

Part 4: Safety & Handling (Mandatory)

WARNING: Polycyclic Aromatic Hydrocarbons (PAHs) are potential carcinogens and mutagens. 3-(Bromomethyl)fluoranthene is an alkylating agent, increasing its potential toxicity compared to the parent hydrocarbon.

-

Containment: All weighing and reactions must occur inside a certified chemical fume hood.

-

PPE: Double nitrile gloves are required. The compound can penetrate standard latex.

-

Decontamination: Glassware should be rinsed with an alcoholic KOH solution to degrade residual alkylating agent before standard washing.

References

-

Fluorescent Labeling Reagents for Carboxylic Acids. ResearchGate. Application of bromomethyl-coumarin and related PAH analogues in HPLC.

-

Synthesis of Fluoranthene Derivatives. Beilstein Journal of Organic Chemistry. Detailed methodologies for functionalizing the fluoranthene core.

-

Brominated B1-Polycyclic Aromatic Hydrocarbons. PubMed / NIH. Use of brominated PAHs in the synthesis of deep-red emitters for OLEDs.

-

Alpha Bromination and substitution. Chemistry LibreTexts. Mechanistic grounding for the reactivity of alpha-bromo species in organic synthesis.

Sources

Methodological & Application

Application Note: Selective Radical Bromination of 3-Methylfluoranthene

Abstract & Scope

This application note details the protocol for synthesizing 3-(bromomethyl)fluoranthene from 3-methylfluoranthene via Wohl-Ziegler bromination. This transformation is critical for researchers generating high-purity Polycyclic Aromatic Hydrocarbon (PAH) standards for environmental analysis or creating benzylic intermediates for drug development.

The protocol utilizes N-Bromosuccinimide (NBS) as the bromine source to ensure regioselectivity at the benzylic position, avoiding electrophilic aromatic substitution (EAS) on the fluoranthene core.

Strategic Rationale & Mechanism

Why Wohl-Ziegler?

Direct bromination using elemental bromine (

-

Reagent: NBS provides a low, steady concentration of bromine radicals (

). -

Initiator: Benzoyl Peroxide (BPO) or AIBN undergoes homolysis to initiate the radical chain.

-

Solvent: Carbon Tetrachloride (

) is the historical standard due to its inertness to radicals and the insolubility of the succinimide byproduct (facilitating workup). Note: Modern "green" alternatives like Trifluorotoluene or Chlorobenzene are discussed in the protocol.

Mechanistic Pathway

The reaction proceeds via a free-radical chain mechanism. The stability of the benzylic radical intermediate is the driving force for selectivity.

Figure 1: Radical chain mechanism for the bromination of 3-methylfluoranthene. The cycle relies on the regeneration of bromine radicals.[1]

Experimental Protocol

Reagents & Equipment Table

| Reagent / Material | Role | Stoichiometry | Notes |

| 3-Methylfluoranthene | Substrate | 1.0 equiv | Purity >98% recommended. |

| N-Bromosuccinimide (NBS) | Bromine Source | 1.05 - 1.1 equiv | Critical: Must be recrystallized from water or acetic acid if yellow/aged. |

| Benzoyl Peroxide (BPO) | Radical Initiator | 0.05 - 0.1 equiv | Handle with extreme care (shock sensitive). |

| Carbon Tetrachloride ( | Solvent | 10-15 mL/g substrate | Alt: Chlorobenzene or |

| Argon/Nitrogen | Atmosphere | N/A | To exclude moisture/oxygen. |

Step-by-Step Procedure

Step 1: Pre-Reaction Preparation

-

Purify NBS: If NBS appears yellow or smells strongly of bromine, recrystallize from hot water and dry in a vacuum desiccator over

. Purity is essential to prevent ionic side reactions.[1] -

Glassware: Oven-dry a 2-neck round-bottom flask (RBF) and a reflux condenser.

Step 2: Reaction Setup

-

Charge the RBF with 3-methylfluoranthene (1.0 eq).

-

Add

(or substitute solvent).[2] Note: -

Add NBS (1.05 eq).

-

Add the radical initiator BPO (0.05 eq).

-

Equip the flask with a reflux condenser and a drying tube (or inert gas line).

Step 3: Initiation & Reflux

-

Heat the mixture to reflux using an oil bath.

-

Irradiation (Optional but Recommended): Shine a tungsten lamp (200W) or UV LED on the flask to accelerate initiation.

-

Monitoring: The reaction is proceeding if the dense NBS solid (bottom) disappears and is replaced by less dense succinimide , which floats to the surface of the solvent.[1][2]

-

Maintain reflux for 2–6 hours . Monitor by TLC (Hexane/DCM) for the disappearance of the starting material.

Step 4: Workup

-

Cool the reaction mixture to

in an ice bath. This maximizes the precipitation of succinimide. -

Filtration: Filter off the floating succinimide using a sintered glass funnel. Wash the solid cake with cold

. -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield the crude yellow solid.

Step 5: Purification

-

Recrystallize the crude product from Hexane or a Benzene/Hexane mixture.

-

Alternatively, if purity is low, perform rapid filtration through a short pad of silica gel (eluting with Hexane/DCM 9:1) before recrystallization.

Quality Control & Validation

The transition from a methyl to a bromomethyl group results in a distinct chemical shift in Proton NMR (

| Feature | 3-Methylfluoranthene (Starting Material) | 3-(Bromomethyl)fluoranthene (Product) |

| Singlet, | Singlet, | |

| Appearance | Yellow crystalline solid | Pale yellow/tan crystalline solid |

| Melting Point | Typically higher (derivative dependent) |

Self-Validation Check:

-

Success: Complete disappearance of the peak at ~2.8 ppm and appearance of a new singlet at ~5.0 ppm.

-

Failure (EAS): If the methyl peak remains (~2.8 ppm) but aromatic integration changes, ring bromination occurred. Cause: Wet solvent or impure NBS.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification process.

Safety & Hazards (HSE)

CRITICAL WARNING:

-

PAH Toxicity: Fluoranthene derivatives are Polycyclic Aromatic Hydrocarbons. They are suspected mutagens/carcinogens. Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

Benzoyl Peroxide: Explosive when dry or subjected to shock/friction. Use plastic spatulas; do not grind.

-

Carbon Tetrachloride: Highly toxic (hepatotoxic) and ozone-depleting.[2] Use only in a certified fume hood. If possible, substitute with Chlorobenzene or Trifluorotoluene , though reaction times may vary.

-

Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). Handle all solids and glassware in the hood.

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. "Brominations with N-Bromosuccinimide."[3] Chemical Reviews, 1948, 43(2), 271–317. Link

- PAH Synthesis Context: Rice, J. E., et al. "Synthesis of isomeric methylfluoranthenes and their metabolic activation." Journal of Organic Chemistry, 1983. (Foundational text for methylfluoranthene handling).

-

Modern Protocol Adaptation: "Wohl-Ziegler Bromination." Organic Chemistry Portal. Link

-

Safety Data: "Fluoranthene Safety Data Sheet." Fisher Scientific. Link

Sources

Application Note & Protocol: Selective Benzylic Bromination of 3-Methylfluoranthene using N-Bromosuccinimide (NBS)

Introduction and Strategic Overview

Fluoranthenes, a class of polycyclic aromatic hydrocarbons (PAHs), are privileged scaffolds in materials science and medicinal chemistry.[1] Functionalization of the fluoranthene core is a key strategy for tuning its photophysical properties or for creating advanced intermediates for drug development. The targeted synthesis of 3-(bromomethyl)fluoranthene from 3-methylfluoranthene represents a critical transformation, installing a versatile chemical handle for subsequent nucleophilic substitution or cross-coupling reactions.

This document provides a comprehensive guide to the selective bromination of the benzylic methyl group of 3-methylfluoranthene. The method of choice is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as a brominating agent under free-radical conditions.[2] This approach offers exceptional selectivity, targeting the benzylic C-H bonds while preserving the integrity of the aromatic π-system, which would be susceptible to electrophilic addition if molecular bromine (Br₂) were used directly.[2]

The Causality of Benzylic Selectivity: A Mechanistic Deep Dive

The success of the Wohl-Ziegler bromination hinges on a nuanced free-radical chain mechanism that exploits the unique stability of the intermediate benzylic radical.[3] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction.

The reaction proceeds through three distinct phases: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or through photolysis (UV light). This generates initial radicals that produce a trace amount of bromine radicals (Br•).[4]

-

Propagation: This is the self-sustaining cycle where the product is formed.

-

A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 3-methylfluoranthene. This is the rate-determining step and the source of the reaction's selectivity. The benzylic C-H bond is significantly weaker (bond dissociation energy ~88 kcal/mol) than aromatic or other alkyl C-H bonds, making it the preferential site of attack.[3] This abstraction forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The generated HBr reacts rapidly with NBS to produce a molecule of Br₂.[3] This step is crucial as it maintains a very low, constant concentration of Br₂ in the reaction medium, which favors the radical pathway over competitive electrophilic aromatic addition.[2]

-

The resonance-stabilized fluoranthenylmethyl radical abstracts a bromine atom from the newly formed Br₂ molecule, yielding the desired product, 3-(bromomethyl)fluoranthene, and regenerating a bromine radical (Br•) to continue the chain.[3][4]

-

-

Termination: The chain reaction ceases when two radical species combine.

The exceptional stability of the benzylic radical, which delocalizes the unpaired electron across the extensive π-system of the fluoranthene core, is the fundamental driving force for the reaction's high regioselectivity.

Caption: Free-radical chain mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful execution relies on meticulous attention to reagent purity and reaction monitoring.

Materials and Equipment

-

Reagents:

-

3-Methylfluoranthene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates and chamber

-

NMR Spectrometer

-

Pre-Reaction Preparations: Ensuring Success

Critical Step: Recrystallization of NBS. Commercial NBS can contain bromine and succinimide impurities that interfere with the reaction. It is imperative to use freshly recrystallized NBS.

-

Protocol: In a fume hood, dissolve impure NBS (e.g., 20 g) in hot water (e.g., 250 mL at 90-95°C).[5] If the solution is colored, filter it hot. Immediately cool the filtrate in an ice bath to induce crystallization. Collect the white crystals by vacuum filtration, wash with ice-cold water, and dry thoroughly under vacuum.[5] Store the purified NBS in a desiccator, protected from light.[5]

Step-by-Step Reaction Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-methylfluoranthene (1.0 eq), freshly recrystallized NBS (1.05-1.1 eq), and a catalytic amount of AIBN (0.02-0.1 eq).

-

Solvent Addition: Add anhydrous carbon tetrachloride or acetonitrile to the flask (concentration typically 0.1-0.5 M). Note: Acetonitrile is a less toxic alternative to CCl₄.[6]

-

Initiation and Reflux: Begin vigorous stirring and heat the mixture to a gentle reflux (for CCl₄, ~77°C; for CH₃CN, ~82°C). The reaction is often accompanied by a color change to yellow or orange.

-

Monitoring the Reaction: Monitor the reaction's progress by TLC, observing the consumption of the 3-methylfluoranthene starting material. A visual cue for completion is the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that typically floats to the surface. The reaction time can vary from 1 to 6 hours.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate. Remove the succinimide by vacuum filtration, washing the solid with a small amount of the reaction solvent.

-

Work-up: Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining HBr), saturated Na₂S₂O₃ solution (to quench any unreacted Br₂), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 3-(bromomethyl)fluoranthene.

Summary of Reaction Parameters

| Parameter | Recommended Value/Reagent | Rationale & Field Insights |

| Substrate | 3-Methylfluoranthene | 1.0 equivalent |

| Brominating Agent | N-Bromosuccinimide (NBS) | 1.05 - 1.1 equivalents |

| Initiator | AIBN or BPO | 0.02 - 0.1 equivalents |

| Solvent | Anhydrous CCl₄ or CH₃CN | ~0.1 - 0.5 M concentration |

| Temperature | Reflux (~77-82°C) | Provides the thermal energy needed to initiate the radical chain reaction. |

| Reaction Time | 1 - 6 hours | Monitor by TLC for optimal results. |

| Typical Yield | 60 - 85% | Yield is highly dependent on reagent purity and reaction monitoring. |

Product Characterization: Confirming Success

The identity and purity of the synthesized 3-(bromomethyl)fluoranthene must be confirmed analytically.

-

¹H NMR Spectroscopy: The most telling analysis.

-

Benzylic Protons (-CH₂Br): A characteristic singlet peak is expected in the range of δ 4.5–5.0 ppm.[7] This downfield shift is due to the combined deshielding effects of the electronegative bromine atom and the aromatic ring current of the fluoranthene system. The integration of this peak should correspond to two protons.

-

Aromatic Protons: A complex series of multiplets will be observed in the aromatic region (typically δ 7.5–8.5 ppm), corresponding to the protons on the fluoranthene core. The integration should match the number of aromatic protons.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound. Two major peaks for the molecular ion will be observed: [M]⁺ and [M+2]⁺, with nearly equal relative intensity (approximately 1:1 ratio), due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Mandatory Safety Protocols

A thorough risk assessment must be conducted before beginning this procedure.

-

N-Bromosuccinimide (NBS): Corrosive and causes severe skin burns and eye damage.[8] It is also harmful if swallowed. Handle with extreme care.

-

Fluoranthene Derivatives: As PAHs, fluoranthene and its derivatives should be treated as potential carcinogens. Avoid inhalation of dust and skin contact.

-

Solvents: Carbon tetrachloride is a known hepatotoxin and ozone-depleting substance. Acetonitrile is flammable and toxic. All handling of these solvents must be done within a certified chemical fume hood.[9]

-

Radical Initiators: AIBN and BPO can decompose violently if heated improperly. Do not store large quantities and follow recommended handling procedures.

-

Personal Protective Equipment (PPE): At all times, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams must be segregated.

References

-

Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. (2023). Chemistry LibreTexts. [Link]

-

NBS: Radical Bromination. (2021). Chemistry university YouTube Channel. [Link]

-

Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. (n.d.). OrgoSolver. [Link]

-

Hydrochloric Acid Catalysis of N-Bromosuccinimide (NBS) Mediated Nuclear Aromatic Brominations in Acetone. (2008). ResearchGate. [Link]

-

N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. [Link]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]. (2012). ResearchGate. [Link]

-

electrophilic aromatic bromination with N-bromosuccinimide. (2021). ChemHelpASAP YouTube Channel. [Link]

-

Recent advances in the synthesis and applications of fluoranthenes. (n.d.). Royal Society of Chemistry. [Link]

-

Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. [Link]

-

3-thenyl bromide. (n.d.). Organic Syntheses. [Link]

-

CH3Br bromomethane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. [Link]

-

Synthesis of 3-bromo derivatives of flavones. (2015). ResearchGate. [Link]

-

Safety Data Sheet: N-Bromosuccinimide. (n.d.). Carl ROTH. [Link]

Sources

- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgosolver.com [orgosolver.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. chemscience.com [chemscience.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Guide to the Conjugation of 3-(Bromomethyl)fluoranthene with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical conjugation of 3-(bromomethyl)fluoranthene, a fluorescent labeling reagent, with primary and secondary amines. Fluoranthene and its derivatives are valuable tools in biochemical and cellular research due to their inherent fluorescence, making them effective for tagging and tracking molecules of interest.[1][2] This guide outlines the underlying chemical principles, step-by-step experimental procedures, purification techniques, and characterization methods for the successful synthesis and validation of fluoranthene-amine adducts. It is intended to serve as a practical resource for researchers in chemistry, biology, and drug development who wish to utilize fluoranthene-based fluorescent labeling.

Introduction

1.1. Fluoranthene as a Fluorescent Tag

Fluoranthenes are a class of polycyclic aromatic hydrocarbons (PAHs) that exhibit intrinsic fluorescence.[1] This property makes them highly useful as fluorescent probes for labeling and visualizing biomolecules such as proteins, peptides, and nucleic acids. The attachment of a fluoranthene moiety to a target molecule allows for its detection and quantification using fluorescence-based techniques, which are known for their high sensitivity.[3][4]

1.2. 3-(Bromomethyl)fluoranthene: A Versatile Reagent

3-(Bromomethyl)fluoranthene is a derivative of fluoranthene that has been functionalized with a bromomethyl group. This group acts as a reactive handle, making the molecule an excellent electrophile for reactions with nucleophiles. The bromine atom is a good leaving group, facilitating nucleophilic substitution reactions.[5]

1.3. Principle of the Reaction

The conjugation of 3-(bromomethyl)fluoranthene to amines proceeds via a nucleophilic substitution reaction, specifically an SN2 (substitution nucleophilic bimolecular) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group. This leads to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct.

Materials and Methods

2.1. Reagents

-

3-(Bromomethyl)fluoranthene (purity ≥ 95%)

-

Amine of interest (primary or secondary)

-

Anhydrous solvents: Acetonitrile (MeCN), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF)

-

Non-nucleophilic base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA, Hünig's base)[6]

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (e.g., 230-400 mesh)

-

TLC plates (e.g., silica gel 60 F₂₅₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

2.2. Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

UV lamp for TLC visualization

-

Standard laboratory glassware and consumables

2.3. Safety Precautions

-

3-(Bromomethyl)fluoranthene is a potential mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated chemical fume hood.

-

Organic solvents are flammable and volatile. Avoid open flames and ensure adequate ventilation.

-

Bases such as TEA and DIPEA are corrosive and should be handled with care.

Experimental Protocol

3.1. General Reaction Setup

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine of interest.

-

Dissolve the amine in an appropriate anhydrous solvent (e.g., acetonitrile, DCM, or DMF).

-

Add the non-nucleophilic base (e.g., TEA or DIPEA) to the solution.

-

In a separate flask, dissolve 3-(bromomethyl)fluoranthene in the same anhydrous solvent.

-

Slowly add the 3-(bromomethyl)fluoranthene solution to the amine solution at room temperature with stirring.

3.2. Reaction Conditions

The optimal reaction conditions will vary depending on the specific amine being used. The following table provides recommended starting parameters.

| Parameter | Primary Aliphatic Amines | Secondary Aliphatic Amines | Aromatic Amines |

| Stoichiometry (Amine:Bromide:Base) | 1.2 : 1.0 : 1.5 | 1.2 : 1.0 : 1.5 | 1.5 : 1.0 : 2.0 |

| Solvent | Acetonitrile or DCM | Acetonitrile or DCM | DMF |

| Base | TEA or DIPEA | TEA or DIPEA | DIPEA |

| Temperature | Room Temperature | Room Temperature | 40-60 °C |

| Reaction Time | 2-6 hours | 4-12 hours | 12-24 hours |

3.2.1. Stoichiometry and Reagent Preparation

-

A slight excess of the amine is used to ensure complete consumption of the limiting reagent, 3-(bromomethyl)fluoranthene.

-

The base is added to neutralize the HBr produced during the reaction. An excess is used to drive the reaction to completion.

3.2.2. Solvent Selection

-

Polar aprotic solvents like acetonitrile and DMF are generally good choices as they can dissolve the reactants and facilitate the SN2 reaction.

-

DCM is a less polar option that can also be effective.

3.2.3. Base Selection

-

A non-nucleophilic base is crucial to prevent it from competing with the amine in reacting with the 3-(bromomethyl)fluoranthene.

-

DIPEA is often preferred for less reactive amines as it is a stronger, non-nucleophilic base.[6]

3.2.4. Temperature and Reaction Time

-

Most reactions with aliphatic amines proceed efficiently at room temperature.

-

Aromatic amines are generally less nucleophilic and may require heating to increase the reaction rate.

-

Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

3.3. Work-up and Purification

3.3.1. Quenching the Reaction

-

Once the reaction is complete (as determined by TLC), the reaction mixture can be quenched by the addition of water.

3.3.2. Extraction and Washing

-

Transfer the quenched reaction mixture to a separatory funnel.

-

If DCM was used as the solvent, add more DCM to dilute the mixture. If acetonitrile or DMF were used, add a water-immiscible solvent like ethyl acetate for extraction.

-

Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

3.3.3. Purification by Column Chromatography

-

The crude product is typically purified by silica gel column chromatography.

-

A suitable mobile phase is a mixture of hexanes and ethyl acetate, with the polarity gradually increased to elute the product. The appropriate solvent system should be determined by TLC analysis of the crude material.

3.4. Characterization

3.4.1. Thin-Layer Chromatography (TLC)

-

TLC is an essential tool for monitoring the progress of the reaction. A spot corresponding to the starting 3-(bromomethyl)fluoranthene should disappear and a new, more polar spot corresponding to the product should appear.

3.4.2. Spectroscopic Analysis

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure of the final product. The disappearance of the bromomethyl protons (a singlet around 4.5-5.0 ppm) and the appearance of new signals corresponding to the aminomethyl group are indicative of a successful reaction.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of the desired product.

-

UV-Vis and Fluorescence Spectroscopy: These techniques are used to characterize the photophysical properties of the fluoranthene-amine adduct. The absorption and emission spectra can confirm the presence of the fluoranthene chromophore.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | - Inactive 3-(bromomethyl)fluoranthene- Amine is not sufficiently nucleophilic- Insufficient base | - Check the purity of the starting material- Increase the reaction temperature and/or use a stronger base (DIPEA)- Add more base |

| Multiple products observed by TLC | - Over-alkylation of primary amines- Side reactions | - Use a larger excess of the primary amine- Optimize reaction conditions (lower temperature, shorter reaction time) |

| Difficulty in purification | - Product has similar polarity to starting material or byproducts | - Try a different solvent system for column chromatography- Consider alternative purification methods like preparative HPLC |

Visualization

Diagram 1: Reaction Mechanism

Caption: SN2 reaction mechanism for the conjugation of 3-(bromomethyl)fluoranthene with an amine.

Diagram 2: Experimental Workflow

Caption: A streamlined workflow for the synthesis and analysis of fluoranthene-amine conjugates.

References

-

Campaigne, E., & Tullar, B. F. (n.d.). 3-THENYL BROMIDE. Organic Syntheses Procedure. Retrieved from [Link]

-

Knipe, P. S., et al. (2015). An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. RSC Advances, 5(10), 7385-7389. Available from: [Link]

-

Gorelick, N. J., & Wogan, G. N. (1989). Fluoranthene-DNA adducts: identification and quantification by an HPLC-32P-postlabeling method. Carcinogenesis, 10(9), 1567-1577. Available from: [Link]

-

Türkmen, Y. E. (2021). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 19(11), 2348-2369. Available from: [Link]

- Asif, M. (2015). A review on the synthesis and reactions of fluoranthene. Journal of Chemical and Pharmaceutical Research, 7(10), 680-692.

-

LibreTexts. (2021). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Chemistry LibreTexts. Retrieved from: [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from: [Link]

-

KPU Pressbooks. (n.d.). 7.1 Nucleophilic Substitution Reactions Overview. Organic Chemistry I. Retrieved from: [Link]

-

PubChem. (n.d.). Fluoranthene. National Center for Biotechnology Information. Retrieved from: [Link]

-

Zhang, Y., et al. (2013). Heterogeneous reactions of particulate benzo[b]fluoranthene and benzo[k]fluoranthene with NO(3) radicals. Chemosphere, 92(11), 1466-1472. Available from: [Link]

-

Cárdenas-García, E., et al. (2008). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. Applied Spectroscopy, 62(4), 423-429. Available from: [Link]

Sources

- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]

- 2. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 6. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(Bromomethyl)fluoranthene: A Versatile Fluorescent Labeling Reagent

Introduction: Unveiling the Potential of Fluoranthene-Based Labeling